

# 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile IUPAC nomenclature and structure elucidation

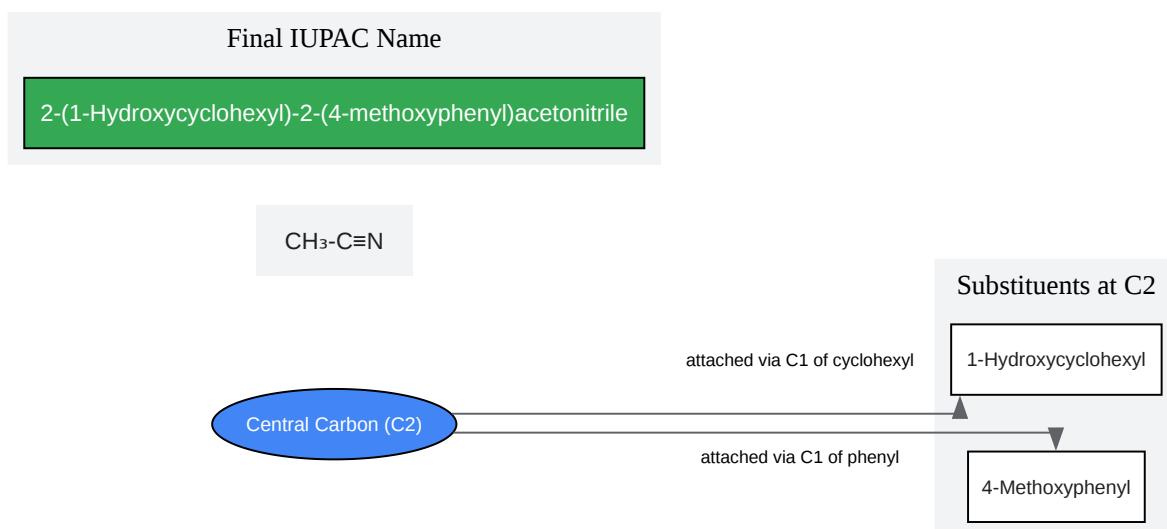
**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile

**Cat. No.:** B017164

[Get Quote](#)


## An In-depth Technical Guide to 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile

This technical guide provides a comprehensive overview of the chemical compound **2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile**, including its IUPAC nomenclature, structure, physicochemical properties, and detailed experimental protocols for its synthesis and characterization. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

## Nomenclature and Structure Elucidation

The systematic IUPAC name for the compound is **2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile**.<sup>[1][2]</sup> This name is derived by identifying the longest carbon chain containing the principal functional group, which is the nitrile (-C≡N). The parent chain is thus acetonitrile. The carbon atom adjacent to the nitrile group (C2) is substituted with both a 1-hydroxycyclohexyl group and a 4-methoxyphenyl group. An alternative name that emphasizes the cyclohexanol moiety is 1-[cyano(4-methoxyphenyl)methyl]cyclohexanol.<sup>[1][3]</sup>

The chemical structure consists of a central quaternary carbon atom bonded to a nitrile group, a p-methoxyphenyl group, a hydroxyl group, and a cyclohexyl ring. The presence of this chiral center means the compound can exist as a pair of enantiomers.



[Click to download full resolution via product page](#)

**Figure 1:** IUPAC Nomenclature Breakdown

## Physicochemical and Spectroscopic Data

The following tables summarize the key identifiers and physicochemical properties of **2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile**.

Table 1: Chemical Identifiers

| Identifier        | Value                                                                                               |
|-------------------|-----------------------------------------------------------------------------------------------------|
| IUPAC Name        | 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile[1][2]                                       |
| CAS Number        | 93413-76-4[1][3]                                                                                    |
| Molecular Formula | C <sub>15</sub> H <sub>19</sub> NO <sub>2</sub> [1][3]                                              |
| Molecular Weight  | 245.32 g/mol [1][3]                                                                                 |
| InChI Key         | ASYJSBPNAIDUHX-UHFFFAOYSA-N[1]                                                                      |
| SMILES            | COc1=CC=C(C=C1)C(C#N)C2CCCCC2O[1]                                                                   |
| Synonyms          | (1-Hydroxycyclohexyl)(4-methoxyphenyl)acetonitrile, 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol[1] |

Table 2: Physicochemical and Spectroscopic Data

| Property                                   | Value                                                                                             |
|--------------------------------------------|---------------------------------------------------------------------------------------------------|
| Appearance                                 | White crystalline solid                                                                           |
| Melting Point                              | 122 - 124 °C[4]                                                                                   |
| <sup>1</sup> H NMR (CDCl <sub>3</sub> , δ) | Aromatic protons: 7.3 and 6.9 ppm; Methoxy group: 3.8 ppm; Cyclohexyl protons: ~1.55 ppm          |
| IR (cm <sup>-1</sup> )                     | Data not consistently reported, but expected peaks for -OH, C≡N, C-O, and aromatic C-H stretches. |
| Mass Spectrometry                          | m/z = 245.14 (M <sup>+</sup> )                                                                    |
| Crystal System                             | Monoclinic[3]                                                                                     |
| Space Group                                | C2/c[3]                                                                                           |
| Cell Parameters                            | a = 23.506 Å, b = 5.550 Å, c = 23.192 Å, β = 115.116°[3]                                          |

# Experimental Protocols

This compound is a key intermediate in the synthesis of the antidepressant drug Venlafaxine.

[2] The most common synthetic route is the base-catalyzed condensation of 4-methoxyphenylacetonitrile and cyclohexanone.[2]

## 3.1. Synthesis of **2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile**

This protocol describes a general procedure for the synthesis of the title compound.

- Materials:

- 4-Methoxyphenylacetonitrile
- Cyclohexanone
- Sodium methoxide (NaOMe) or other suitable base (e.g., n-butyllithium)
- Anhydrous solvent (e.g., Toluene, THF)
- Water
- Brine solution
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Ethyl acetate
- Hexane

- Procedure:

- To a solution of 4-methoxyphenylacetonitrile in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add a suitable base (e.g., sodium methoxide) portion-wise at room temperature.
- Stir the mixture for a designated period to ensure the formation of the carbanion.
- Add cyclohexanone dropwise to the reaction mixture, maintaining the temperature.

- Allow the reaction to proceed at room temperature, monitoring its progress by Thin Layer Chromatography (TLC).[\[2\]](#)
- Upon completion, quench the reaction by the slow addition of water.[\[2\]](#)
- Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., toluene or ethyl acetate).[\[2\]](#)
- Combine the organic layers and wash sequentially with water and brine.[\[2\]](#)
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[\[2\]](#)
- Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield **2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile** as a white crystalline solid.[\[2\]](#)

### 3.2. Characterization

The synthesized compound should be characterized to confirm its identity and purity.

- Melting Point: Determine the melting point of the purified crystals and compare it with the literature value.
- NMR Spectroscopy:
  - $^1\text{H}$  NMR: Dissolve a sample in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ) and record the spectrum. The chemical shifts, splitting patterns, and integration of the signals should be consistent with the structure.
  - $^{13}\text{C}$  NMR: Record the  $^{13}\text{C}$  NMR spectrum to identify all unique carbon environments in the molecule.
- Infrared (IR) Spectroscopy: Record the IR spectrum to identify characteristic functional group vibrations, such as the hydroxyl (-OH stretch), nitrile (-C≡N stretch), and ether (C-O stretch) groups.

- Mass Spectrometry (MS): Obtain the mass spectrum to determine the molecular weight of the compound and analyze its fragmentation pattern.
- X-ray Crystallography: For an unambiguous structural confirmation, single crystals can be grown and analyzed by X-ray diffraction to determine the three-dimensional atomic arrangement.[3][5]

## Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of **2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile**.



[Click to download full resolution via product page](#)

**Figure 2:** Synthesis and Characterization Workflow

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. (1-Hydroxycyclohexyl)(4-methoxyphenyl)acetonitrile | C15H19NO2 | CID 9899621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile | 131801-69-9 | Benchchem [benchchem.com]
- 4. anaxlab.com [anaxlab.com]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile IUPAC nomenclature and structure elucidation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b017164#2-1-hydroxycyclohexyl-2-4-methoxyphenyl-acetonitrile-iupac-nomenclature-and-structure-elucidation]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)